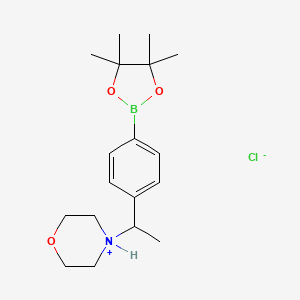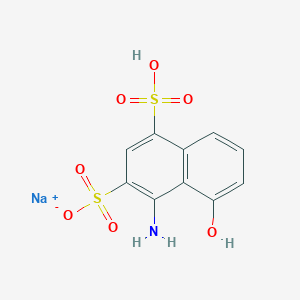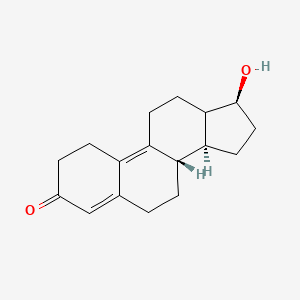
9(10)-Dehydronandrolone
Übersicht
Beschreibung
9(10)-Dehydronandrolone is a useful research compound. Its molecular formula is C17H22O2 and its molecular weight is 258.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9(10)-Dehydronandrolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9(10)-Dehydronandrolone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research and Treatment : The discovery of (E)-9,10-dehydro derivatives of 12,13-desoxyepothilone B, a new class of antitumor agents, demonstrates the potential for compounds structurally related to 9(10)-Dehydronandrolone in cancer treatment. These compounds showed promising preclinical properties and were identified through chemical synthesis (Rivkin et al., 2004).
Biosynthesis Studies : Research involving 9- and 10-oxygenated derivatives of various compounds, like geraniol and nerol, helps understand the biosynthesis of important alkaloids such as ajmalicine. This research can guide the exploration of 9(10)-Dehydronandrolone in biosynthetic pathways (Balsevich & Kurz, 1983).
Bone Metabolism and Osteonecrosis Research : Studies on bisphosphonates like zoledronate and ibandronate affecting fibroblast physiology and bone metabolism may provide a context for understanding the impact of 9(10)-Dehydronandrolone on similar cellular processes. Such research helps elucidate the role of these compounds in conditions like osteonecrosis (Manzano-Moreno et al., 2019).
Glutathione Conjugation and Antiproliferative Activity : The study of prostaglandin derivatives, which share structural similarities with 9(10)-Dehydronandrolone, reveals how these compounds conjugate with glutathione and exhibit antiproliferative activities in cancer research (Atsmon et al., 1990).
Endocrine and Immune System Studies : Research on dehydroepiandrosterone, a hormone structurally related to 9(10)-Dehydronandrolone, shows its immunomodulatory effects, providing a potential avenue for exploring the immunological applications of 9(10)-Dehydronandrolone (Casson et al., 1993).
Free Radical Formation and Dermatological Applications : Studies on 9-anthrones, which are structurally related to 9(10)-Dehydronandrolone, highlight their role in forming free radicals and secondary radicals, suggesting potential dermatological applications, such as in the treatment of psoriasis (Hayden et al., 1994).
Antiviral Properties : The anti-Newcastle disease virus (NDV) activities of 9-oxo-10,11-dehydroageraphorone, extracted from Eupatorium adenophorum, indicate the potential antiviral properties of compounds structurally related to 9(10)-Dehydronandrolone (Xu et al., 2018).
Hormone and Steroid Research : The synthesis of steroidal derivatives from compounds like 17α-acetoxyprogesterone, which have structural similarities to 9(10)-Dehydronandrolone, opens up research possibilities in hormone regulation and potential therapeutic applications (Bratoeff et al., 2009).
Eigenschaften
IUPAC Name |
(8S,14S,17S)-17-hydroxy-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h9,14-17,19H,1-8H2/t14-,15+,16?,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMRWIKIHXHRJA-GLDWBXLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C3CCC4=CC(=O)CCC4=C3CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2[C@@H]1[C@@H]3CCC4=CC(=O)CCC4=C3CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8S,14S,17S)-17-hydroxy-6,7,8,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



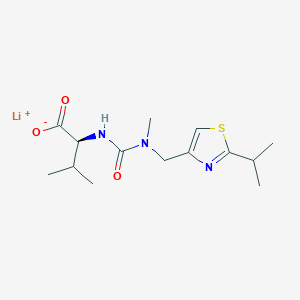
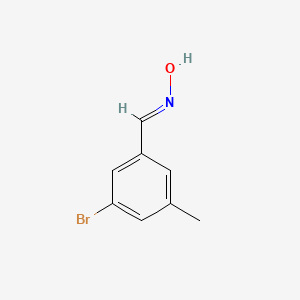
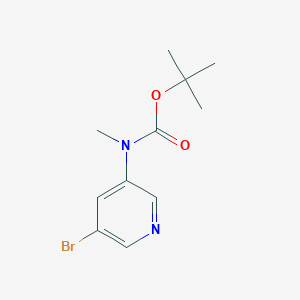
![4-chloro-5H-pyrrolo[2,3-c]pyridine](/img/structure/B7947020.png)
![2,3,6,7-Tetrahydroazepino[3,2,1-HI]indole-1,4-dione](/img/structure/B7947029.png)
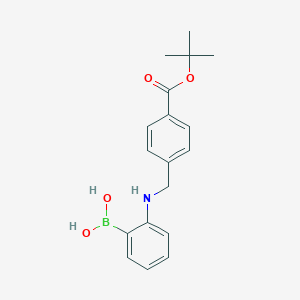
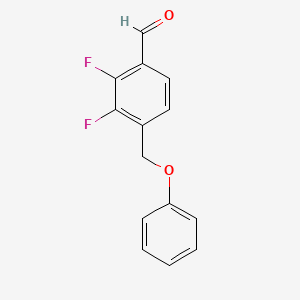
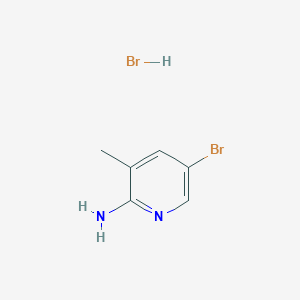
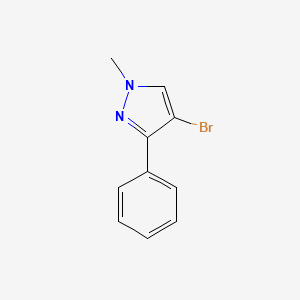

![Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate](/img/structure/B7947067.png)
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B7947068.png)
